3-Phenylpropanoyl chloride 3-Phenylpropanoyl chloride Reduction of hydrocinnamoyl chloride at mercury cathodes in acetonitrile containing tetraalkylammonium perchlorates has been investigated by cyclic voltammetry.

Brand Name: Vulcanchem
CAS No.: 645-45-4
VCID: VC21172589
InChI: InChI=1S/C9H9ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
SMILES: C1=CC=C(C=C1)CCC(=O)Cl
Molecular Formula: C9H9ClO
Molecular Weight: 168.62 g/mol

3-Phenylpropanoyl chloride

CAS No.: 645-45-4

Cat. No.: VC21172589

Molecular Formula: C9H9ClO

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylpropanoyl chloride - 645-45-4

Specification

CAS No. 645-45-4
Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
IUPAC Name 3-phenylpropanoyl chloride
Standard InChI InChI=1S/C9H9ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Standard InChI Key MFEILWXBDBCWKF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC(=O)Cl
Canonical SMILES C1=CC=C(C=C1)CCC(=O)Cl
Melting Point -2.0 °C

Introduction

Chemical Identity and Structure

3-Phenylpropanoyl chloride (CAS: 645-45-4) is an acyl chloride characterized by a phenyl group connected to a propanoyl chloride moiety. Its structure consists of a benzene ring attached to a three-carbon chain terminating with an acyl chloride functional group.

Basic Identifiers

3-Phenylpropanoyl chloride is known by several synonyms in scientific literature and commercial applications. These alternative names reflect its structure and chemical relationships.

Table 1: Chemical Identifiers of 3-Phenylpropanoyl Chloride

ParameterInformation
CAS Number645-45-4
Molecular FormulaC₉H₉ClO
Molecular Weight168.62 g/mol
IUPAC Name3-phenylpropanoyl chloride
MDL NumberMFCD00000748
InChI KeyMFEILWXBDBCWKF-UHFFFAOYSA-N
PubChem CID64801
SMILES NotationC1=CC=C(C=C1)CCC(=O)Cl

Common Synonyms

The compound is referred to by various names in the literature, reflecting its structure and chemical relationships to similar compounds.

Table 2: Synonyms of 3-Phenylpropanoyl Chloride

Synonyms
Hydrocinnamoyl chloride
Benzenepropanoyl chloride
Dihydrocinnamoyl chloride
Hydrocinnamyl chloride
Propionyl chloride, 3-phenyl
β-phenylpropionyl chloride
3-phenylpropionic acid chloride
β-phenylpropanoyl chloride
1-(3-Chloro-3-oxopropyl)benzene

Physical Properties

3-Phenylpropanoyl chloride is a clear colorless to yellow liquid at room temperature with characteristic physical properties that are important for handling and applications.

Primary Physical Characteristics

Table 3: Physical Properties of 3-Phenylpropanoyl Chloride

PropertyValueReference
Physical StateClear colorless to yellow liquid
Melting Point-7°C to -5°C
Boiling Point225°C (at 760 mmHg); 107°C (at 11 mmHg)
Density1.135-1.137 g/cm³
Flash Point108°C (226°F)
Refractive Index1.5265 (range: 1.5245-1.5285 at 20°C)
OdorAcrid

Additional Physical Parameters

Further physical parameters have been characterized that are relevant to research applications and industrial handling of the compound.

Table 4: Additional Physical Parameters

PropertyValueReference
Exact Mass168.034195
PSA (Polar Surface Area)17.07000
LogP2.65
Vapor Pressure0.1±0.4 mmHg at 25°C

Chemical Properties and Reactivity

3-Phenylpropanoyl chloride exhibits chemical behaviors typical of acyl chlorides, particularly its reactivity toward nucleophiles and sensitivity to moisture.

Reactivity Profile

Like other acyl chlorides, 3-phenylpropanoyl chloride is highly reactive toward nucleophiles, including water, alcohols, amines, and active metals. The carbonyl carbon serves as an electrophilic center for nucleophilic attack, leading to various substitution reactions.

Key reactions include:

  • Hydrolysis with water to form 3-phenylpropanoic acid and HCl

  • Esterification with alcohols to form 3-phenylpropanoate esters

  • Amidation with amines to form 3-phenylpropanoamides

  • Reaction with diazomethane to form diazoketones

Stability and Sensitivity

3-Phenylpropanoyl chloride is moisture-sensitive and requires specific storage conditions to maintain its integrity . It reacts readily with water, generating hydrochloric acid as a byproduct. This reactivity necessitates storage in a cool, dry environment with careful handling procedures.

Storage Requirements:

  • Store in a cool place

  • Keep container tightly closed in a dry and well-ventilated place

  • Store away from strong oxidizing agents, amines, alcohols, active metals, bases, water, and moisture

Synthesis Methods

Several approaches are documented for the synthesis of 3-phenylpropanoyl chloride, with the most common methods involving the conversion of the corresponding carboxylic acid using chlorinating agents.

Synthesis from 3-Phenylpropanoic Acid

The most widely employed method involves treating 3-phenylpropanoic acid (hydrocinnamic acid) with chlorinating agents:

Method A: Using Oxalyl Chloride

A detailed synthesis procedure reported in literature describes:

"A 200 mL flask fitted with a stir-bar and septum with an Ar inlet was charged with hydrocinnamic acid (5.00 g, 33.3 mmol), DMF (0.1 mL), and CH₂Cl₂ (30 mL). To the resultant solution was added (COCl)₂ (2M in CH₂Cl₂, 20.0 mL, 40.0 mmol) over 30 min. The mixture stirred overnight at room temperature, and then was concentrated in vacuo to give 5.9 g of product as a yellow oil (100% yield). HPLC analysis (15:10:75 H₂O:A1:MeOH) showed a purity of 99% with a retention time of 5.3 min."

Alternative Synthesis Methods

Method B: Using Phosphorus Trichloride (PCl₃)

Research has demonstrated that PCl₃ can effectively chlorinate tert-butyl esters to generate the corresponding acid chlorides. This method has been applied to various substrates including aromatic and aliphatic carboxylic acid derivatives .

The reaction generally proceeds under mild conditions and offers good yields across a range of substrates, making it a practical alternative to traditional chlorinating agents like oxalyl chloride and thionyl chloride.

Applications in Organic Synthesis

3-Phenylpropanoyl chloride serves as a versatile intermediate in organic synthesis, finding applications in various fields including pharmaceutical development, agrochemical synthesis, and preparation of specialty chemicals.

Protecting Group Chemistry

The 3-phenylpropionate (dihydrocinnamoyl) ester has been utilized as a protecting group in nucleoside synthesis . This application exploits the selective reactivity of the acyl chloride toward specific functional groups and the ability to cleave the resulting ester under controlled conditions.

Pharmaceutical Intermediates

Several pharmaceutical applications have been reported:

  • Used in the synthesis of 1-Phenyl-3-methyl-4-acyl-5-pyrazolones

  • Preparation of N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane via acylation followed by reduction with LiAlH₄

  • Coupling with amino acids to form peptide derivatives

Synthesis of Bioactive Compounds

Research has identified potential agricultural applications for 3-phenylpropanoate derivatives, particularly as acaricidal agents. A 2018 study published in Nature Scientific Reports investigated the design, bioactivity, and structure-activity relationships of 3-arylpropionate derivatives against Psoroptes cuniculi, noting that "ethyl 3-phenylpropanoate showed greater acaricidal potential than ethyl cinnamate."

The study further described the synthesis of various derivatives:
"3-Phenylpropanoyl chloride reacted with diethylamine to afford compound 55 in 82% yield. Compounds 43‒49 were obtained by selective reduction of the carbon carbon double bond of the corresponding ethyl (E)-3-heteroarylpropionates with NaBH₄ in the presence of CuCl in 63–90% yields."

Polymer Chemistry Applications

In polymer chemistry, 3-phenylpropanoyl chloride has been utilized in acylation reactions with functionalized resins:

"Allyloxy resin 12 was acylated with 3-phenylpropionyl chloride and treated with 50% TFA for 1 h followed by treatment with Pd(PPh₃)₄/PPh₃ in solution to furnish the desired hydroxamic acid."

ParameterClassificationReference
GHS SymbolsGHS05 (Corrosive), GHS06 (Toxic)
Signal WordDanger
Hazard StatementsH314-H331 (Causes severe skin burns and eye damage; Toxic if inhaled)
Precautionary StatementsP261-P280-P305+P351+P338-P310
UN NumberUN3265
ADR8,II (Corrosive, Packing Group II)
SpecificationValueReference
AppearanceClear colorless to yellow liquid
Purity≥97.5% (GC) or 98%
Infrared spectrumConforms to reference standard
Refractive index1.5245 to 1.5285 (20°C, 589 nm)

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